molecular formula C16H14N2O B5655637 N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide

N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No. B5655637
M. Wt: 250.29 g/mol
InChI Key: YLDWLMOCTYJIFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide involves processes like palladium-catalyzed homocoupling of benzamides through ortho-selective double C-H bond activation and subsequent intramolecular condensation reactions, yielding satisfactory to excellent yields (Kondapalli et al., 2017). Another method involves phosgenation of 5H-dibenzo[b,f]azepine, followed by reactions with various aromatic aldehydes to afford different derivatives, characterized by elemental analysis, IR, 1H NMR, and mass spectral studies (Bhatt & Patel, 2005).

Molecular Structure Analysis

The molecular and supramolecular structure of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide derivatives was analyzed through X-ray crystallography, revealing configurations and conformations of the azepine ring and the arrangement of molecules through hydrogen bonding patterns (Acosta Quintero et al., 2016). Vibrational and spectroscopic investigations provided insights into the equilibrium geometry, harmonic vibrational frequencies, and potential energy distribution (Muthu & Renuga, 2013).

Chemical Reactions and Properties

The compound's reactivity and interactions are explored through various chemical reactions, including diastereoisomeric forms synthesis and studies on its potential as a precursor for synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).

Physical Properties Analysis

The physical properties, such as the crystalline structure, were determined through X-ray diffraction, showing the azepine ring's boat conformation and the intermolecular interactions forming complex sheets or frameworks (Shankar et al., 2014).

Chemical Properties Analysis

The compound's chemical properties, including its stability, charge transfer within the molecule, and interactions arising from hyperconjugative actions and charge delocalization, were analyzed using various spectroscopic techniques and theoretical calculations, providing a comprehensive understanding of its chemical behavior (Muthu & Renuga, 2013).

Scientific Research Applications

Spectroscopic Investigation

  • Vibrational and Spectroscopic Studies : Fourier transform Raman and Fourier transform infrared spectra studies of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide have been conducted. These studies are crucial for understanding the structural and vibrational properties of the compound, contributing to applications in material science and pharmacology. The studies include equilibrium geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities calculated by density functional methods. This information is vital for the compound's material characterization and potential therapeutic applications (Muthu & Renuga, 2013).

Molecular and Supramolecular Structure

  • Diastereoisomeric Forms Analysis : The compound's diastereoisomeric forms have been synthesized and structurally analyzed. This study provides insights into the molecular and supramolecular structures of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide derivatives, which is essential for understanding its chemical behavior and potential applications in developing new pharmaceuticals (Acosta Quintero et al., 2016).

Protective Effects in Vascular Cognitive Impairment

  • Therapeutic Potential in Vascular Cognitive Impairment : Studies have shown that certain derivatives of N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide exhibit protective effects against vascular cognitive impairment (VCI). This is a significant finding, suggesting the compound's potential use in treating conditions related to dementia and cognitive decline (Kaur et al., 2019).

properties

IUPAC Name

N-methylbenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-17-16(19)18-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)18/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDWLMOCTYJIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dibenzo[b,f]azepine-5-carboxylic acid methylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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